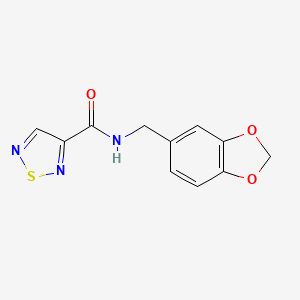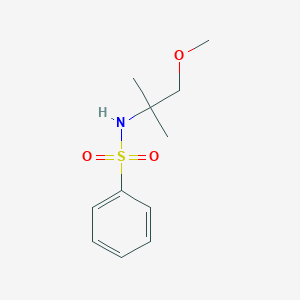
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide, commonly known as Methylsulfonylmethane (MSM), is a naturally occurring organic sulfur compound found in various plants and animals. MSM is widely used in the pharmaceutical, cosmetic, and food industries due to its numerous health benefits.
Wirkmechanismus
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide exerts its therapeutic effects through various mechanisms, including reducing oxidative stress, modulating inflammatory pathways, and stimulating collagen synthesis. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide also acts as a sulfur donor, which is an essential component of various proteins, enzymes, and antioxidants in the body.
Biochemical and Physiological Effects
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including reducing inflammation, improving joint flexibility, and reducing pain. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has also been found to increase glutathione levels, which is an important antioxidant in the body. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has also been shown to improve skin health by reducing wrinkles, improving skin hydration, and promoting collagen synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has several advantages as a research tool, including its low toxicity, stability, and ease of use. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide is also readily available and relatively inexpensive. However, N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has some limitations, including its low solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide research, including exploring its potential as a treatment for various conditions such as cancer, Alzheimer's disease, and diabetes. Further research is also needed to understand the mechanisms of action of N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide and its potential interactions with other drugs. Additionally, more studies are needed to determine the optimal dosage and duration of N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide treatment for various conditions.
Conclusion
In conclusion, N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide is a naturally occurring organic sulfur compound with numerous potential health benefits. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has been extensively studied for its anti-inflammatory, antioxidant, and analgesic properties. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has also been found to improve exercise performance, reduce muscle damage, and promote muscle recovery. Further research is needed to fully understand the potential therapeutic effects of N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide and its optimal use in various conditions.
Synthesemethoden
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide can be synthesized through various methods, including oxidation of dimethyl sulfoxide (DMSO), reduction of dimethyl sulfone (DMS), and hydrolysis of methylsulfonyl chloride (MSCl). The most common method of synthesizing N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide is the oxidation of DMSO, which involves the reaction of DMSO with hydrogen peroxide and a catalyst under controlled conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and analgesic properties. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has been found to be effective in treating various conditions such as osteoarthritis, allergies, and skin disorders. N-(2-methoxy-1,1-dimethylethyl)benzenesulfonamide has also been shown to improve exercise performance, reduce muscle damage, and promote muscle recovery.
Eigenschaften
IUPAC Name |
N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,9-15-3)12-16(13,14)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYRQZBYJIWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5760416 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

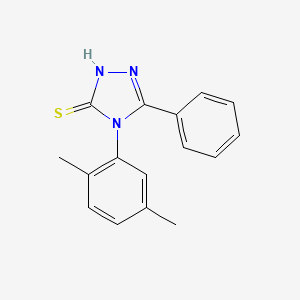
![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5802764.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)
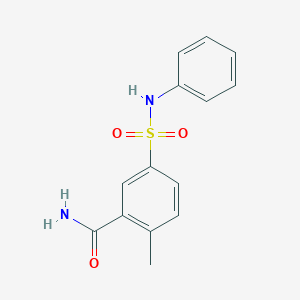
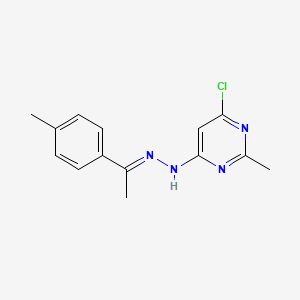
![N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)

